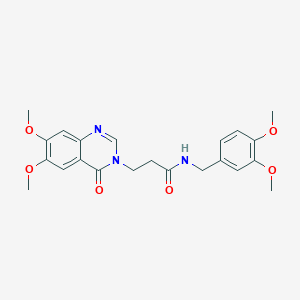

N-(3,4-dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

CAS No.:

Cat. No.: VC14800321

Molecular Formula: C22H25N3O6

Molecular Weight: 427.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25N3O6 |

|---|---|

| Molecular Weight | 427.4 g/mol |

| IUPAC Name | 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C22H25N3O6/c1-28-17-6-5-14(9-18(17)29-2)12-23-21(26)7-8-25-13-24-16-11-20(31-4)19(30-3)10-15(16)22(25)27/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,26) |

| Standard InChI Key | IHKYEEBIBUCOGJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

N-(3,4-Dimethoxybenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide (molecular formula: C<sub>22</sub>H<sub>25</sub>N<sub>3</sub>O<sub>6</sub>) has a molecular weight of 427.4 g/mol. The structure integrates a quinazolin-4-one moiety linked to a 3,4-dimethoxybenzyl group via a propanamide bridge. Key features include:

-

Quinazolin-4-one core: A bicyclic system with methoxy substitutions at positions 6 and 7, critical for bioactivity .

-

Propanamide linker: Connects the quinazoline ring to the 3,4-dimethoxybenzyl group, enhancing solubility and target affinity.

-

Methoxy groups: Improve metabolic stability and membrane permeability .

The compound’s canonical SMILES string (COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC) and InChIKey (IHKYEEBIBUCOGJ-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Synthesis and Manufacturing

Synthetic Route

The synthesis involves a multi-step process:

-

Quinazoline ring formation: Cyclization of anthranilic acid derivatives under acidic conditions yields the 6,7-dimethoxyquinazolin-4-one core .

-

Propanamide linkage: A nucleophilic substitution reaction attaches the 3-(4-oxoquinazolin-3-yl)propanoyl chloride to the 3,4-dimethoxybenzylamine group.

-

Purification: Column chromatography and recrystallization ensure >95% purity.

Optimization Challenges

-

Methoxy group stability: Over-substitution at positions 3 and 4 of the benzyl group reduces yield.

-

Reaction temperature: Maintained at 60–80°C to prevent decomposition.

Molecular Docking and Computational Insights

5-LOX Binding Mode

Docking simulations (PDB: 3V99) reveal:

-

Hydrogen bonds: Between the quinazolin-4-one carbonyl and Tyr383.

-

Hydrophobic interactions: Methoxy groups occupy the 5-LOX hydrophobic pocket .

ADMET Predictions

Comparative Analysis with Analogues

The 3,4-dimethoxybenzyl group in this compound enhances 5-LOX selectivity over FLAP compared to analogues with pyridinyl or thiobenzyl groups .

Applications and Future Directions

Therapeutic Prospects

Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume